5-Cyclobutyl-5-phenylhydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125690. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

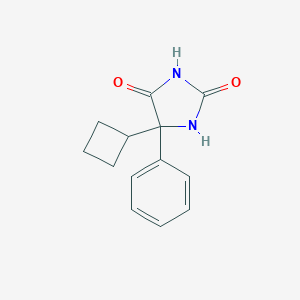

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-13(10-7-4-8-10,15-12(17)14-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMSPNSDLBGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925203 | |

| Record name | 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125650-44-4 | |

| Record name | 5-Cyclobutyl-5-phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125650444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOBUTYL-5-PHENYLHYDANTOIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-Cyclobutyl-5-phenylhydantoin

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Cyclobutyl-5-phenylhydantoin

Abstract

Hydantoin and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2][3] The 5,5-disubstituted hydantoin scaffold, in particular, allows for fine-tuning of steric and electronic properties to optimize biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of a novel derivative, this compound. We will explore the venerable Bucherer-Bergs reaction as the synthetic route of choice, delving into the mechanistic underpinnings that govern its efficiency. Furthermore, this whitepaper establishes a robust analytical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis and analysis of this important class of heterocyclic compounds.

Introduction: The Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a privileged scaffold in drug discovery. Its structure features two carbonyl groups and two nitrogen atoms, providing a rich array of hydrogen bond donors and acceptors.[3] This allows for potent and specific interactions with biological macromolecules. The C-5 position of the hydantoin ring is particularly amenable to substitution, enabling the creation of diverse chemical libraries for screening. The introduction of a cyclobutyl and a phenyl group at this position creates a chiral center with a unique three-dimensional profile, combining a rigid aromatic system with a flexible aliphatic ring, a motif of significant interest for exploring new structure-activity relationships (SARs).

Synthetic Strategy: The Bucherer-Bergs Reaction

For the synthesis of 5,5-disubstituted hydantoins from a ketone precursor, the Bucherer-Bergs reaction is an efficient and atom-economical choice.[1][4] This one-pot, multicomponent reaction combines a ketone (cyclobutyl phenyl ketone), a cyanide source (potassium cyanide), and a source of ammonia and carbon dioxide (ammonium carbonate) to construct the hydantoin ring.[5][6]

Mechanistic Rationale

The choice of the Bucherer-Bergs reaction is predicated on its reliability and straightforward execution.[4] The reaction proceeds through a well-established mechanism, ensuring a high probability of success.

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclobutyl phenyl ketone. This is a reversible step that forms a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. The hydroxyl group is displaced by an amino group in an SN2-type reaction, yielding a crucial α-aminonitrile intermediate.[5]

-

Cyclization: The nitrogen atom of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid.[5] This intermediate undergoes a rapid intramolecular cyclization.

-

Rearrangement: The resulting 5-imino-oxazolidin-2-one tautomerizes to the more thermodynamically stable 5,5-disubstituted hydantoin product.[5][7]

The following diagram illustrates the mechanistic pathway:

graph Bucherer_Bergs_Mechanism { graph [rankdir="LR", splines=ortho, label="Bucherer-Bergs Reaction Mechanism", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Reactants ketone [label="Cyclobutyl Phenyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label=<ReagentsKCN, (NH₄)₂CO₃H₂O/EtOH, Δ>, shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediates cyanohydrin [label="Cyanohydrin Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization_intermediate [label="Cyclization & Rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product product [label="this compound", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ketone -> cyanohydrin [label="+ KCN, H⁺"]; reagents -> cyanohydrin; cyanohydrin -> aminonitrile [label="+ NH₃"]; aminonitrile -> cyclization_intermediate [label="+ CO₂"]; cyclization_intermediate -> product [label="Tautomerization"]; }

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will yield a crystalline solid whose identity and purity are confirmed by the characterization methods outlined in Section 3.

Reagents & Equipment:

-

Cyclobutyl phenyl ketone

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware for workup and recrystallization

-

Personal Protective Equipment (PPE): Lab coat, safety glasses, and cyanide-rated gloves are mandatory. All operations involving KCN must be performed in a certified chemical fume hood. A cyanide antidote kit should be available.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclobutyl phenyl ketone (1 equiv.), potassium cyanide (1.5 equiv.), and ammonium carbonate (2.5 equiv.).

-

Causality Note: Using an excess of KCN and (NH₄)₂CO₃ drives the equilibrium towards the formation of the aminonitrile intermediate and ensures a sufficient supply of ammonia and carbon dioxide for the cyclization step.[5]

-

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently submerged to allow for effective stirring.

-

Causality Note: The ethanol/water solvent system is crucial. It dissolves the organic ketone while also solubilizing the inorganic salts, creating a homogenous reaction environment necessary for this multicomponent reaction.[4]

-

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly acidify the solution with concentrated HCl in the fume hood. The pH should be adjusted to ~1-2. This step neutralizes any unreacted cyanide and protonates the hydantoin, causing it to precipitate.

-

Trustworthiness Note: Acidification must be done slowly and in a well-ventilated hood as it will generate toxic HCN gas from the excess cyanide.

-

-

Isolation: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white crystalline solid. Dry the product under vacuum.

Structural Characterization and Data Analysis

Unequivocal structural confirmation is paramount. The following workflow outlines the analytical techniques used to validate the identity and purity of the synthesized compound.

// Nodes synthesis [label="Synthesis via\nBucherer-Bergs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Workup &\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Crystalline\nProduct", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H & ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Structural Confirmation\n& Purity Assessment", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> product; product -> {nmr, ir, ms} [label="Characterization"]; {nmr, ir, ms} -> analysis; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the hydantoin and has exchangeable protons that do not interfere with the N-H signals.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 | Singlet, broad | 1H | NH -1 |

| ~8.3 | Singlet, broad | 1H | NH -3 |

| 7.3 - 7.5 | Multiplet | 5H | Aromatic CH |

| 2.1 - 2.3 | Multiplet | 1H | Cyclobutyl CH |

| 1.8 - 2.0 | Multiplet | 4H | Cyclobutyl CH ₂ |

| 1.6 - 1.8 | Multiplet | 2H | Cyclobutyl CH ₂ |

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~177 | C =O (C4) |

| ~156 | C =O (C2) |

| ~140 | Aromatic Quaternary C |

| ~128.5 | Aromatic C H (ortho, meta) |

| ~126 | Aromatic C H (para) |

| ~68 | Quaternary C 5 |

| ~40 | Cyclobutyl C H |

| ~25 | Cyclobutyl C H₂ |

| ~17 | Cyclobutyl C H₂ |

Note: The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.[8] The two distinct carbonyl signals in the ¹³C NMR are characteristic of the hydantoin ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3300 | Medium, Broad | N-H Stretching |

| 3000 - 3100 | Weak | Aromatic C-H Stretching |

| 2850 - 2980 | Medium | Aliphatic C-H Stretching |

| ~1770 | Strong, Sharp | C=O Asymmetric Stretching (C4) |

| ~1720 | Strong, Sharp | C=O Symmetric Stretching (C2) |

| ~1600 | Medium | Aromatic C=C Bending |

Causality Note: The presence of two distinct carbonyl peaks is a hallmark of the hydantoin structure, arising from the symmetric and asymmetric stretching vibrations of the two C=O groups within the five-membered ring.[8][9] The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its molecular formula. Electrospray Ionization (ESI) is a suitable method.

Expected Mass Spectrometry Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Expected [M+H]⁺ | m/z 231.11 |

| Expected [M+Na]⁺ | m/z 253.09 |

The observation of a strong signal corresponding to the protonated molecule ([M+H]⁺) at m/z 231.11 would provide powerful confirmation of the successful synthesis of this compound.[]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of this compound. By employing the Bucherer-Bergs reaction, the target molecule can be synthesized efficiently in a single pot from commercially available starting materials. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow, utilizing NMR, IR, and MS, provides a self-validating system to ensure the unequivocal identification and high purity of the final product. The methodologies and data presented herein serve as a foundational reference for scientists engaged in the exploration of novel hydantoin derivatives for pharmaceutical and agrochemical applications.

References

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

- Sim, M., et al. (2023). Catalytic Enantioselective Biltz Synthesis.

- Láznická, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(24), 7424. [Link]

- Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]

- Wikipedia contributors. (2023). Heinrich Biltz. Wikipedia, The Free Encyclopedia. [Link]

- Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]

- Moglioni, A. G., et al. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. Journal of Molecular Structure, 1171, 495-502. [Link]

- Láznická, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

- Syldatk, C., et al. (1992). Chemical synthesis of C-5-monosubstituted hydantoins.

- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]

- Cho, S. H., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]

- Ivanov, S., et al. (2024).

- LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

A Technical Guide to the Physicochemical Characterization of 5-Cyclobutyl-5-phenylhydantoin for Drug Discovery

Abstract

5-Cyclobutyl-5-phenylhydantoin represents a novel scaffold within the broader class of hydantoin derivatives, a chemical family known for a wide spectrum of pharmacological activities, including anticonvulsant and anticancer properties.[1][2] As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a preliminary step but a critical foundation for the entire discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, efficacy, and safety profile.[3] This guide provides a comprehensive framework for the de novo characterization of this compound, presenting detailed, field-proven protocols for determining its core physicochemical parameters: solubility, lipophilicity, and ionization constant (pKa). Furthermore, it addresses the strategic importance of solid-state characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel therapeutic agents.

Introduction: The Strategic Imperative of Physicochemical Profiling

The hydantoin nucleus is a privileged structure in medicinal chemistry.[1][2] The biological activity of substituted hydantoins is profoundly influenced by the nature of the substituents at the 5-position, which modulate key physicochemical characteristics.[1][4] For a novel derivative like this compound, an early and accurate assessment of its properties is paramount. A failure to establish a robust physicochemical profile can lead to costly late-stage failures, such as poor bioavailability or unforeseen manufacturing challenges.[5][6]

This guide is structured to provide not just the "what" but the "why" and "how" of characterizing this molecule. We will proceed through the essential pillars of physicochemical analysis, offering both the theoretical context and actionable experimental protocols.

Molecular Structure:

Caption: Workflow for LogD determination via the shake-flask method.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the acidic proton on the hydantoin ring is the key ionizable center. The pKa value is critical as it dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~1-3, intestine pH ~5.5-8), which in turn dramatically affects both solubility and permeability.

[3][7]#### 4.1. Causality Behind the Experimental Choice

For compounds with a chromophore (like the phenyl ring in our molecule), UV-Vis spectrophotometry is a powerful and reliable method for pKa determination. T[3][7]he principle relies on the fact that the ionized and neutral forms of the molecule will have different UV absorbance spectra. By measuring the absorbance across a range of pH values, one can precisely determine the inflection point of the resulting sigmoid curve, which corresponds to the pKa. This method is often preferred over potentiometric titration for poorly soluble compounds as it requires less material and is less affected by precipitation.

[8][9]#### 4.2. Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Step-by-Step Methodology:

-

Preparation of Buffers and Stock Solution:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Prepare a concentrated stock solution of this compound in a co-solvent like methanol or DMSO. For poorly soluble compounds, using a co-solvent system for the entire experiment may be necessary.

-

[9]2. Spectral Acquisition:

- For each buffer in the series, prepare a sample by adding a small, constant amount of the stock solution to the buffer. The final co-solvent concentration should be kept low and constant across all samples (e.g., 1-5%).

- Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

- Identify the analytical wavelength (λ_max) where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

Data Collection:

-

Measure the absorbance of each sample at the chosen analytical wavelength.

-

Accurately measure the final pH of each sample after the addition of the compound stock solution.

-

-

Calculation and Data Reporting:

-

Plot the measured absorbance versus the measured pH. The data should form a sigmoidal curve.

-

The pKa can be determined from the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A_I - A) / (A - A_M) ] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species (at high pH), and A_M is the absorbance of the neutral molecular species (at low pH).

-

The average of the calculated values is reported as the pKa.

-

Visualization: Relationship of Physicochemical Properties

Caption: Interplay of key physicochemical properties in drug absorption.

Solid-State Characterization: A Critical Aspect of Development

The solid form of an active pharmaceutical ingredient (API) can have a profound impact on its performance and manufacturability. T[6][10]he same chemical compound can exist in different crystal forms (polymorphs) or as an amorphous solid, each with distinct physical properties like solubility, stability, and dissolution rate. T[5][6]herefore, an initial solid-state characterization is a vital part of profiling an NCE.

Key Techniques:

-

Differential Scanning Calorimetry (DSC): Provides information on the melting point and may reveal the presence of different polymorphs.

-

X-Ray Powder Diffraction (XRPD): Gives a unique fingerprint for a crystalline form, allowing for the identification and differentiation of polymorphs.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of solvates or hydrates.

A comprehensive solid-state characterization ensures batch-to-batch consistency and prevents unforeseen issues during later stages of formulation and manufacturing.

The systematic characterization of this compound through the determination of its thermodynamic solubility, LogD₇.₄, pKa, and initial solid-state properties provides the essential data foundation for its progression as a drug candidate. This guide has outlined authoritative, step-by-step protocols designed to generate high-quality, reliable data. The resulting physicochemical profile will enable informed decision-making, guide formulation strategies, and provide critical input for computational models that predict in vivo behavior. This rigorous, front-loaded approach to characterization is a cornerstone of modern, efficient drug discovery.

References

- Solid State Characteriz

- API: solid state robust characterization in key to cut costs and time!

- LogP / LogD shake-flask method. Protocols.io. [Link]

- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma. [Link]

- Solid State Characterization of APIs.

- Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle.

- Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR. [Link]

- Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. PubMed. [Link]

- Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]

- Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

- BIOPHARMACEUTICAL STUDIES ON HYDANTOIN DERIVATIVES. I. PHYSICO-CHEMICAL PROPERTIES OF HYDANTOIN DERIVATIVES AND THEIR INTESTINAL ABSORPTION. J-Stage. [Link]

- Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- (PDF) LogP / LogD shake-flask method v1.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Physicochemical properties and pharmacokinetic data of the studied compounds.

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfatestlab.com [alfatestlab.com]

- 6. solitekpharma.com [solitekpharma.com]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Cyclobutyl-5-phenylhydantoin

This guide provides a detailed exploration of the putative mechanism of action for 5-Cyclobutyl-5-phenylhydantoin, a compound belonging to the hydantoin class of molecules. Drawing from the well-established pharmacology of related hydantoin derivatives, this document synthesizes current understanding to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction to the Hydantoin Scaffold and its Therapeutic Significance

The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs.[1] Historically, hydantoin derivatives have been prominent in the management of seizure disorders.[2][3] Phenytoin (5,5-diphenylhydantoin) is the most notable example, having been a cornerstone in epilepsy treatment for decades.[4][5] The therapeutic efficacy of these compounds generally stems from their ability to modulate neuronal excitability.[6]

This compound is a specific analog where one of the phenyl groups of phenytoin is replaced by a cyclobutyl moiety. This structural modification is anticipated to alter the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic behavior. The cyclobutyl group may enhance binding to hydrophobic pockets within target proteins and improve metabolic stability.[7]

The Primary Molecular Target: Voltage-Gated Sodium Channels

The predominant mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs).[2][4] These channels are crucial for the initiation and propagation of action potentials in neurons. In conditions like epilepsy, aberrant, high-frequency firing of neurons is a key pathological feature.

Hydantoins are thought to exert their therapeutic effect by stabilizing the inactivated state of VGSCs.[2][6] This action is both voltage- and use-dependent, meaning the blocking effect is more pronounced in neurons that are rapidly firing.[4] By binding to the inactivated channel, this compound would reduce the number of channels available to return to the resting state, thereby limiting sustained repetitive firing without affecting normal neuronal transmission.

Below is a diagram illustrating the proposed interaction of this compound with a voltage-gated sodium channel.

Caption: Workflow for patch-clamp electrophysiology experiments.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. [5][8][9] Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Compound Administration: The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.

-

Induction of Seizure: At the time of predicted peak effect, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Neurotoxicity Assessment: Rotarod Test

This test assesses for potential motor impairment, a common side effect of centrally acting drugs. [8] Objective: To determine the neurotoxic potential of this compound.

Methodology:

-

Animal Model: Mice or rats are trained to remain on a rotating rod.

-

Compound Administration: The compound is administered at various doses.

-

Performance Measurement: At specified time points after administration, the animals are placed on the rotating rod, and the latency to fall is recorded.

-

Data Analysis: The dose at which 50% of the animals exhibit motor impairment (TD50) is determined.

Quantitative Data Summary

While specific data for this compound is not publicly available, the following table presents hypothetical data based on expected outcomes for a novel hydantoin anticonvulsant.

| Parameter | Description | Hypothetical Value |

| IC50 (Nav1.2) | Concentration for 50% inhibition of Nav1.2 current | 5 - 15 µM |

| MES ED50 (mouse, i.p.) | Effective dose for 50% protection in the MES test | 10 - 30 mg/kg |

| Rotarod TD50 (mouse, i.p.) | Toxic dose for 50% motor impairment | > 100 mg/kg |

| Protective Index (PI) | Ratio of TD50 to ED50 | > 3-10 |

Conclusion

The mechanism of action of this compound is most likely centered on the modulation of voltage-gated sodium channels, a hallmark of the hydantoin class of anticonvulsants. By stabilizing the inactivated state of these channels, the compound can selectively inhibit the high-frequency neuronal firing characteristic of seizures. The presence of the cyclobutyl group is predicted to influence the compound's potency, selectivity, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of its pharmacological properties. Further research into this and similar analogs could lead to the development of new antiepileptic drugs with improved efficacy and safety profiles.

References

- How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList. [Link]

- Hydantoins. Encyclopedia.com. [Link]

- Hydantoins. BrainKart. [Link]

- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]

- Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. PubMed. [Link]

- Hydantoin. Wikipedia. [Link]

- Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed. [Link]

- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. PubMed. [Link]

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). National Institutes of Health (NIH). [Link]

- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Royal Society of Chemistry. [Link]

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. National Institutes of Health (NIH). [Link]

- A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. [Link]

- Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH). [Link]

- Rational design in search for 5-phenylhydantoin selective 5-HT7R antagonists.

- ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH). [Link]

- A Review on the Some Biological Activities of the Hydantoin Derivatives.

- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. [Link]

- Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SpringerLink. [Link]

- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

- 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity. PubMed. [Link]

- Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents.

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainkart.com [brainkart.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Hydantoin Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has long been a cornerstone in medicinal chemistry, most notably for its foundational role in antiepileptic drugs like phenytoin.[1] However, recent advancements in synthetic chemistry and a deeper understanding of cellular pathways have unveiled a remarkable spectrum of biological activities for novel hydantoin derivatives. These compounds are now recognized as promising candidates for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral therapies.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of these derivatives. It delves into the causality behind experimental designs, provides detailed, field-proven protocols for core biological assays, and elucidates the key molecular mechanisms and signaling pathways through which these compounds exert their effects.

Introduction: The Versatility of the Hydantoin Scaffold

Hydantoin and its derivatives represent a privileged scaffold in drug discovery due to their unique structural features.[4] The core ring possesses two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, allowing for the creation of vast and diverse chemical libraries.[4][5] This structural flexibility is key to its ability to interact with a wide array of biological targets, leading to a broad range of pharmacological effects.[2] While historically significant for their impact on the central nervous system (CNS), particularly in the management of epilepsy, the focus has now broadened significantly.[6][7] Modern research highlights the potential of hydantoin derivatives to address critical unmet needs in oncology, infectious diseases, and beyond.

This guide will systematically explore the major biological activities of novel hydantoin derivatives, providing the technical foundation necessary for their evaluation and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant and growing body of research has identified hydantoin derivatives as potent anticancer agents.[4] These compounds have demonstrated efficacy against various cancer cell lines by modulating key pathways involved in cell proliferation, survival, and apoptosis.[2]

Mechanisms of Antineoplastic Action

The anticancer effects of hydantoin derivatives are not monolithic; they engage multiple, often interconnected, cellular pathways to inhibit tumor growth and survival.

2.1.1. Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism is the induction of programmed cell death, or apoptosis. Many novel hydantoins function by modulating the Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) apoptosis pathway.[2][4] Pro-survival proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, sequestering pro-apoptotic proteins like Bax and Bak and preventing cell death.[2] Certain hydantoin derivatives act as BH3-mimetics, binding to the BH3 groove of pro-survival Bcl-2 proteins, thereby liberating Bax and Bak.[7] This allows Bax/Bak to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] The subsequent release of cytochrome c into the cytosol triggers the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in cellular demolition.[2][8]

Caption: Intrinsic apoptosis pathway modulated by hydantoin derivatives.

2.1.2. Inhibition of Proliferation via PI3K/Akt Signaling

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[6][9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt.[10] Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell cycle progression.[9] Some hydantoin derivatives have been shown to inhibit this pathway, potentially by interfering with the activity of PI3K or Akt, leading to decreased proliferation and enhanced cell death.[11]

Caption: Inhibition of the PI3K/Akt pro-survival signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[12] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Experimental Choices:

-

Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) should be used to assess the breadth of activity.[9][11]

-

Controls: Including an untreated control (cells in media only) and a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used for the test compound) is critical to account for baseline viability and any solvent-induced toxicity.[12]

-

Concentration Range: A wide, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM) is necessary to generate a complete dose-response curve and accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology: [5][12]

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and determine viability (e.g., using trypan blue exclusion).

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Include "media only" wells for blank measurements.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the novel hydantoin derivative in complete culture medium from a concentrated stock solution (typically in DMSO).

-

After 24 hours, carefully aspirate the medium from the wells.

-

Add 100 µL of medium containing the various concentrations of the test compound (or vehicle/medium for controls) to the appropriate wells.

-

Incubate for the desired exposure time (commonly 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT-containing medium from each well without disturbing the cells or formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

-

Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570-590 nm using a microplate reader.

-

Subtract the average absorbance of the "media only" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Data Presentation: Comparative Cytotoxicity

The results of cytotoxicity screening are best presented in a clear, tabular format for easy comparison across different cell lines and against known reference compounds.

| Compound | Cell Line | IC50 (µM) after 48h | Reference Compound | IC50 (µM) after 48h |

| Hydantoin-A | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |

| Hydantoin-A | A549 (Lung) | 12.8 | Doxorubicin | 1.5 |

| Hydantoin-A | HepG2 (Liver) | 3.4[9] | Doxorubicin | 1.1 |

| Hydantoin-B | MCF-7 (Breast) | 74.1 | Doxorubicin | 0.8 |

| Hydantoin-B | A549 (Lung) | 55.1[11] | Doxorubicin | 1.5 |

| Hydantoin-B | HepG2 (Liver) | >100 | Doxorubicin | 1.1 |

Anticonvulsant Activity: Modulating Neuronal Excitability

The traditional and most well-established role of hydantoins is in the treatment of epilepsy.[13] Phenytoin, the archetypal hydantoin anticonvulsant, has been in clinical use for decades.[7][10] Novel derivatives are being developed to improve efficacy, broaden the spectrum of activity, and reduce the adverse effects associated with older drugs.[7][13]

Mechanism of Anticonvulsant Action

The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels in neurons.[13][14] During a seizure, neurons fire at an abnormally high frequency.[15]

-

State-Dependent Blockade: Voltage-gated sodium channels cycle between resting, open, and inactivated states.[14] Phenytoin and related hydantoins exhibit a use- and frequency-dependent action by preferentially binding to and stabilizing the inactivated state of these channels.[13][16]

-

Prolonged Refractory Period: By holding the channels in the inactivated state for longer, the drug slows the rate at which they can recover to the resting state and be ready to open again.[15]

-

Inhibition of Repetitive Firing: This action effectively filters out sustained, high-frequency neuronal firing that is characteristic of seizure activity, while having minimal effect on normal, lower-frequency neuronal transmission.[16] This selective blockade of hyperexcitability is the key to their therapeutic effect.[14]

Experimental Protocol: In Vivo Efficacy (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used and well-validated preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[17][18] The test involves inducing a seizure with a supramaximal electrical stimulus and assessing the ability of a test compound to prevent the tonic hindlimb extension phase.[19][20]

Rationale for Experimental Choices:

-

Animal Model: Mice or rats are standard models for this assay.[18]

-

Stimulus: A supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds via corneal electrodes) is used to ensure that a maximal seizure is induced in all untreated animals.[20]

-

Endpoint: The primary, unambiguous endpoint is the abolition of the tonic hindlimb extension.[20] This is a clear, all-or-none response that indicates the drug's ability to prevent seizure spread.

-

Pretreatment Time: The time between drug administration and the electrical stimulus is crucial and should be based on the pharmacokinetic profile of the compound to ensure testing occurs at or near the Cmax.

Step-by-Step Methodology: [19][20]

-

Animal Preparation:

-

Use adult male mice (e.g., Swiss Webster, 20-25 g).

-

Acclimate animals to the laboratory environment for at least 3-4 days prior to the experiment.

-

Randomly assign animals to treatment groups (vehicle control, positive control e.g., Phenytoin, and test compound groups).

-

-

Drug Administration:

-

Administer the test hydantoin derivative, vehicle, or positive control via the intended route (e.g., intraperitoneal, IP, or oral, PO).

-

Allow for the predetermined pretreatment time (e.g., 30-60 minutes for IP administration).

-

-

Seizure Induction:

-

Prior to stimulation, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the corneas to minimize discomfort and ensure good electrical contact.

-

Place the corneal electrodes on the eyes of the mouse.

-

Deliver a single, brief (0.2 s) electrical stimulus of a fixed alternating current (e.g., 50 mA, 60 Hz).

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the characteristic seizure pattern.

-

The key endpoint is the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this phase.

-

Record the result for each animal as either "protected" or "not protected."

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each treatment group.

-

For dose-response studies, determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

-

Antimicrobial and Antiviral Activities

Beyond their roles in oncology and neurology, hydantoin derivatives are emerging as a versatile class of agents against a wide range of pathogens, including bacteria, fungi, and viruses.[2]

Mechanisms of Antimicrobial & Antiviral Action

The mechanisms are diverse and depend on the specific structural modifications of the hydantoin core.

-

Antibacterial: Mechanisms can include the inhibition of bacterial cell wall synthesis, disruption of protein synthesis by binding to ribosomes, or permeabilization of the cell membrane, leading to leakage of cellular contents.

-

Antifungal: Many derivatives act by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, or by directly disrupting membrane integrity, leading to cell lysis.

-

Antiviral: Antiviral activity often involves the inhibition of key viral enzymes, such as reverse transcriptase or DNA polymerase, which are essential for viral replication. For example, certain derivatives have been shown to inhibit Herpes Simplex Virus (HSV) replication by targeting its DNA polymerase.

Experimental Protocol: Antibacterial Susceptibility (Minimum Inhibitory Concentration - MIC)

The MIC test is the gold standard for determining the in vitro potency of an antimicrobial agent. It identifies the lowest concentration of a drug that prevents the visible growth of a bacterium.[21] The broth microdilution method is a common and efficient format.[22]

Rationale for Experimental Choices:

-

Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[21]

-

Inoculum: A standardized inoculum (typically 5 x 10^5 CFU/mL) is critical for reproducibility.[22]

-

Reading: The endpoint is determined by visual inspection for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.[23]

Step-by-Step Methodology: [22][23][24]

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this adjusted suspension to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Plate Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test hydantoin derivative in MHB. The typical volume per well is 100 µL.

-

Include a "growth control" well (containing only inoculated broth, no drug) and a "sterility control" well (containing only uninoculated broth).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of the well also indicates growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Antimicrobial Activity Spectrum

Summarizing MIC values in a table provides a clear overview of a compound's spectrum of activity against various pathogens.

| Compound | Organism | Type | MIC (µg/mL) |

| Hydantoin-C | Staphylococcus aureus | Gram-positive | 4 |

| Hydantoin-C | Escherichia coli | Gram-negative | 16 |

| Hydantoin-C | Pseudomonas aeruginosa | Gram-negative | >64 |

| Hydantoin-C | Candida albicans | Fungus | 8 |

| Hydantoin-D | Botrytis cinerea | Fungus | 91.01% inhibition[12] |

| Hydantoin-D | Erwinia carotovora | Bacterium | EC50 = 2.65[12] |

| Note: Data from some sources may be presented as % inhibition or EC50 rather than MIC. |

Integrated Workflow for Novel Hydantoin Derivative Screening

A logical, multi-stage workflow is essential for the efficient evaluation and progression of novel chemical entities. This process ensures that resources are focused on the most promising candidates.

Caption: A generalized workflow for the screening of novel hydantoin derivatives.

Conclusion and Future Directions

The hydantoin core has proven to be an exceptionally fruitful scaffold for the discovery of new therapeutic agents. The chemical tractability of the ring system allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for a desired biological target.[4] Current research continues to uncover novel derivatives with potent and specific activities against cancer, epilepsy, and a host of microbial pathogens. Future work will likely focus on developing hydantoin-based compounds with improved pharmacokinetic profiles, reduced off-target effects, and the ability to overcome existing drug resistance mechanisms. The continued exploration of this versatile chemical class holds immense promise for addressing some of the most pressing challenges in modern medicine.

References

- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024).

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology. [Link]

- Novel hydantoin derivatives: Synthesis and biological activity evaluation. (n.d.).

- Recent advances in the synthesis and medicinal application of hydantoin. (2024).

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PubMed Central. [Link]

- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). The Bioscan. [Link]

- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str

- Design, synthesis and biological evaluation of hydantoin derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. (n.d.). Frontiers in Oncology. [Link]

- MTT Assay Protocol for Cell Viability and Prolifer

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

- Apoptosis Regulators Bcl-2 and Caspase-3. (n.d.). MDPI. [Link]

- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]

- The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. (n.d.). PubMed Central. [Link]

- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers in Immunology. [Link]

- What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applic

- Antimicrobial Susceptibility Testing. (2017). myadlm.org. [Link]

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Semantic Scholar. [Link]

- What is the mechanism of Phenytoin?. (2024).

- Phenytoin: mechanisms of its anticonvulsant action. (n.d.). PubMed. [Link]

- Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. [Link]

- Hydantoin. (n.d.). Wikipedia. [Link]

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). SciSpace. [Link]

- Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare. [Link]

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). PubMed. [Link]

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. [Link]

- Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]

Sources

- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 15. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 16. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]

- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. myadlm.org [myadlm.org]

- 23. apec.org [apec.org]

- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Hydantoin Nucleus: A Scaffolding Approach to Modulating Biological Activity

An In-depth Technical Guide on the Structure-Activity Relationship of 5-Substituted Hydantoins for Researchers, Scientists, and Drug Development Professionals.

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), represents a cornerstone in medicinal chemistry. Its unique structural features, including multiple sites for substitution and a rigid core, have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-substituted hydantoins, with a primary focus on their anticonvulsant and antimicrobial activities. We will delve into the causal relationships between chemical structure and biological function, present detailed experimental protocols for activity assessment, and elucidate the underlying mechanisms of action.

The Versatile Hydantoin Core: A Gateway to Diverse Pharmacological Properties

Hydantoins have a rich history in drug discovery, with prominent examples including the anticonvulsant phenytoin and the antimicrobial nitrofurantoin.[1][2] The versatility of the hydantoin ring lies in its four potential points for derivatization, allowing for fine-tuning of its physicochemical and pharmacological properties.[1] However, it is the substitution at the 5-position that has proven to be a particularly fruitful avenue for modulating biological activity, giving rise to compounds with a wide spectrum of therapeutic applications, from anticonvulsant and antimicrobial to anticancer and anti-inflammatory effects.[1][2]

Anticonvulsant Activity of 5-Substituted Hydantoins: A Deep Dive into SAR

The discovery of phenytoin (5,5-diphenylhydantoin) revolutionized the treatment of epilepsy and established the 5,5-disubstituted hydantoin motif as a key pharmacophore for anticonvulsant activity.[3] The SAR for this class of compounds is well-defined, with specific structural features being critical for efficacy.

Key Structural Requirements for Anticonvulsant Activity

The anticonvulsant properties of 5-substituted hydantoins are intricately linked to the nature of the substituents at the C5 position. A seminal finding is that the presence of at least one aromatic ring at this position is often essential for potent activity against generalized tonic-clonic seizures.[3]

-

Aromatic Substitution: The phenyl group, as seen in phenytoin, is a classic example. The orientation of this aromatic ring relative to the hydantoin core can significantly impact activity, suggesting a specific interaction with the biological target.[4]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the C5 substituents, is a critical parameter for anticonvulsant activity.[5] A balance must be struck; while increased lipophilicity can enhance membrane permeability and target engagement, excessive lipophilicity can lead to toxicity and poor pharmacokinetic properties.

-

Steric Factors: The size and shape of the substituents at C5 play a crucial role. Bulky groups can enhance activity, likely by promoting a favorable binding conformation.

The following diagram illustrates the key SAR principles for the anticonvulsant activity of 5-substituted hydantoins.

Caption: Key SAR drivers for anticonvulsant 5-substituted hydantoins.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have further refined our understanding of the structural requirements for anticonvulsant activity. These studies often reveal that a combination of electronic, steric, and hydrophobic parameters governs the potency of 5-substituted hydantoins.[6] For instance, the presence of electron-withdrawing groups on the C5-phenyl ring can influence activity.[5]

| Substituent at C5-Phenyl Ring | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Reference |

| H | 30 ± 2 | [5] |

| 4-CH₃ | 28 ± 2 | [5] |

| 4-Cl | 39 ± 4 | [5] |

| 4-NO₂ | Inactive | [5] |

| 4-OH | Inactive | [5] |

Table 1: Influence of C5-phenyl substitution on anticonvulsant activity.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins like phenytoin is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[7][8] These drugs exhibit a use-dependent and voltage-dependent blockade of VGSCs, meaning they preferentially bind to and stabilize the inactivated state of the channel.[9][10] During the high-frequency neuronal firing characteristic of a seizure, more sodium channels are in the open and inactivated states, making them more susceptible to blockade by hydantoins. This selective action helps to suppress the excessive neuronal firing without significantly affecting normal neurotransmission.[7][9]

The interaction with VGSCs is thought to involve specific amino acid residues within the channel pore, with aromatic residues like phenylalanine playing a key role in binding the phenyl group of the hydantoin.[9][10]

Caption: Mechanism of action of anticonvulsant hydantoins on VGSCs.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used and predictive preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures.[11][12] The rationale behind this model is that a maximal electrical stimulus will induce a characteristic tonic hindlimb extension in rodents, which can be blocked by effective anticonvulsant drugs.

Step-by-Step Methodology

-

Animal Preparation:

-

Drug Administration:

-

Prepare a suspension of the test 5-substituted hydantoin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of mice.

-

Include a vehicle control group and a positive control group (e.g., phenytoin, 25 mg/kg, i.p.).

-

-

MES Induction:

-

At the time of peak drug effect (typically 30-60 minutes after administration), induce seizures.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes using a convulsiometer.[14][15]

-

-

Observation and Data Analysis:

-

Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[13]

-

The abolition of the tonic hindlimb extension is considered the endpoint of protection.[13]

-

Calculate the percentage of protection in each group.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

-

This protocol is self-validating through the inclusion of a vehicle control, which should exhibit a high incidence of tonic hindlimb extension, and a positive control (phenytoin), which should provide a known level of protection.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Antimicrobial Activity of 5-Substituted Hydantoins: An Emerging Field

While the anticonvulsant properties of hydantoins are well-established, their potential as antimicrobial agents is a rapidly growing area of research.[2] Modifications at the 5-position can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

SAR of Antimicrobial Hydantoins

The SAR for antimicrobial hydantoins is more diverse and less well-defined than for their anticonvulsant counterparts. However, some general trends have emerged:

-

5-Arylidene Hydantoins: The introduction of a 5-arylidene moiety is a common strategy for imparting antimicrobial activity. The nature and position of substituents on the aryl ring are critical. For example, halogenated benzylidene substituents have been shown to exhibit antimycobacterial effects.[16]

-

Lipophilicity and Charge: As with many antimicrobial agents, a balance of lipophilicity and charge is important for membrane interaction and penetration.

-

Specific Pharmacophores: The incorporation of other known antimicrobial pharmacophores onto the hydantoin scaffold can lead to hybrid molecules with enhanced potency.

| 5-Substituent | Target Organism | Antimicrobial Activity (MIC µg/mL) | Reference |

| 5-(2-chlorobenzylidene) | Mycobacterium tuberculosis | 6.25 | [16] |

| 5-(2,4-dichlorobenzylidene) | Mycobacterium tuberculosis | 3.12 | [16] |

| Various 5-alkenyl groups | Pseudomonas aeruginosa | 62.5 - >1000 | [17] |

Table 2: Examples of antimicrobial activity of 5-substituted hydantoins.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18][19] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the organism after incubation.[18]

Step-by-Step Methodology

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the test 5-substituted hydantoin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

-

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).[20]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

-

The inclusion of growth and sterility controls is essential for the validation of this protocol. The growth control ensures that the bacteria are viable and capable of growth in the test medium, while the sterility control confirms that the medium is not contaminated.

Synthesis of 5-Substituted Hydantoins: The Bucherer-Bergs Reaction

A common and efficient method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[21][22] This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.[21][23]

The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[24] The simplicity and versatility of the Bucherer-Bergs reaction make it a valuable tool for generating libraries of 5-substituted hydantoins for SAR studies.[22]

Conclusion

The 5-substituted hydantoin scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. For anticonvulsant activity, the presence of an appropriately substituted aromatic ring at the 5-position and optimal lipophilicity are key determinants of efficacy, primarily through the modulation of voltage-gated sodium channels. In the realm of antimicrobial agents, the SAR is more varied, with 5-arylidene hydantoins showing particular promise. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these biological activities. As our understanding of the molecular targets and mechanisms of action of 5-substituted hydantoins continues to evolve, so too will our ability to design and develop the next generation of hydantoin-based therapeutics.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList.

- Broth Microdilution | MI - Microbiology. Microbiology International.

- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information.

- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. National Center for Biotechnology Information.

- Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube.

- SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information.

- Bucherer-Bergs Hydantoin Synthesis. Chem-Station Int. Ed.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Broth Dilution Method for MIC Determination. Microbe Online.

- Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. National Center for Biotechnology Information.

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.

- Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. PubMed.

- Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. PubMed.

- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed.

- Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. National Center for Biotechnology Information.

- Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Semantic Scholar.

- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI.

- Mechanisms of action of antiepileptic drugs. Epilepsy Society.

- Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2. PubMed.

- Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science.

- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan.

- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. MDPI.

- Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). National Center for Biotechnology Information.

Sources

- 1. ijres.org [ijres.org]

- 2. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]